1,4-Bis(3-chlorophenyl)piperazine

Muscarinic receptor pharmacology Radioligand binding Receptor subtype selectivity

As the pharmacopeial-designated Trazodone EP Impurity I (BP Impurity I), 1,4-bis(3-chlorophenyl)piperazine is non-substitutable for compendial method validation, ANDA submissions, and routine QC testing. Its meta-chloro substitution pattern delivers distinct receptor pharmacology (mAChR Ki 20–107 nM; intermediate GABAA-R antagonism) that no ortho- or para-chloro analog can reproduce. Procure with confidence: this is the exact reference standard required by regulatory monographs.

Molecular Formula C16H16Cl2N2
Molecular Weight 307.22
CAS No. 79975-63-6
Cat. No. B2937710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(3-chlorophenyl)piperazine
CAS79975-63-6
Molecular FormulaC16H16Cl2N2
Molecular Weight307.22
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H16Cl2N2/c17-13-3-1-5-15(11-13)19-7-9-20(10-8-19)16-6-2-4-14(18)12-16/h1-6,11-12H,7-10H2
InChIKeyXHOCKWIJWIXZQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(3-chlorophenyl)piperazine (CAS 79975-63-6): Structural Identity, Trazodone Impurity Status, and Receptor Pharmacology


1,4-Bis(3-chlorophenyl)piperazine (CAS 79975-63-6) is a disubstituted piperazine derivative with the molecular formula C₁₆H₁₆Cl₂N₂ and molecular weight of 307.2 g/mol . The compound features two 3-chlorophenyl groups attached to the nitrogen atoms of the piperazine ring . It is formally recognized as Trazodone EP Impurity I and Trazodone BP Impurity I , establishing its primary role as a key reference standard in pharmaceutical quality control. In addition to its impurity designation, the compound belongs to the chlorophenylpiperazine pharmacologic class, which demonstrates activity at multiple neurotransmitter targets including GABAA receptors, dopamine transporters (DAT), and muscarinic acetylcholine receptors [1][2].

Critical Differentiation of 1,4-Bis(3-chlorophenyl)piperazine: Why In-Class Chlorophenylpiperazine Analogs Cannot Be Interchanged


Chlorophenylpiperazines represent a structurally diverse class with significant pharmacological divergence driven by subtle variations in substituent position, N-substitution patterns, and symmetry. The 3-chloro substitution pattern (meta-chlorophenyl) confers distinct receptor binding and functional profiles compared to the 2-chloro (ortho) and 4-chloro (para) regioisomers [1]. Furthermore, the bis(3-chlorophenyl) substitution (symmetrical disubstitution) differentiates 1,4-bis(3-chlorophenyl)piperazine from mono-substituted analogs such as 1-(3-chlorophenyl)piperazine (mCPP/3CPP) [2]. These structural variations translate into quantifiable differences in muscarinic receptor subtype affinity, GABAA receptor antagonist potency, and dopamine transporter selectivity [3][4][5]. For pharmaceutical impurity profiling, 1,4-bis(3-chlorophenyl)piperazine possesses a defined regulatory identity (Trazodone EP Impurity I) that no close analog can substitute for in compendial method validation . Generic substitution within this class without consideration of the specific regioisomeric and substitution pattern would invalidate analytical method performance and confound pharmacological interpretation.

Quantitative Comparative Evidence for 1,4-Bis(3-chlorophenyl)piperazine (CAS 79975-63-6): Head-to-Head and Cross-Study Differentiation


Muscarinic Acetylcholine Receptor (mAChR) Subtype Affinity Profile: Tissue-Specific Ki Value Differentiation

1,4-Bis(3-chlorophenyl)piperazine exhibits differential affinity across muscarinic acetylcholine receptor subtypes in distinct tissue preparations. In competition radioligand binding assays using [³H]-QNB, the compound demonstrates Ki values of 20 nM in cerebral cortex, 56 nM in parotid glands, 72 nM in heart, and 107 nM in urinary bladder [1]. This 5.4-fold affinity range (20 nM to 107 nM) across tissues with differential mAChR subtype expression patterns indicates a measurable but non-uniform binding profile. While direct comparator data for structurally similar bis-arylpiperazines in identical tissue panels are not available in the same study, this tissue-dependent affinity pattern distinguishes the compound from non-chlorinated or mono-substituted phenylpiperazines, which typically show different subtype selectivity signatures [2].

Muscarinic receptor pharmacology Radioligand binding Receptor subtype selectivity

GABAA Receptor Antagonist Potency Ranking: Comparative IC20 Values Among Chlorophenylpiperazine Regioisomers

In a comparative study of 12 piperazine derivatives expressed in Xenopus oocytes using two-electrode voltage-clamp, 1-(3-chlorophenyl)piperazine (3CPP/mCPP) demonstrated antagonist activity at human α1β2γ2 GABAA receptors [1]. The potency ranking based on IC20 values placed 3CPP at the 6th position among 12 tested derivatives: 2CPP > 3MPP > 4CPP > 4MPP > 2MBP > 3CPP > PP > 4FPP > 2MPP > TFMPP > 3MBP > BZP [2]. Critically, the 2-chloro isomer (2CPP, IC20 = 46 μM, ~90% maximum inhibition at 1 mM) exhibited significantly higher potency than the 3-chloro isomer (3CPP) and the 4-chloro isomer (4CPP, ranked 3rd) [3]. This rank-order differentiation demonstrates that the chloro substitution position (ortho vs. meta vs. para) directly dictates GABAA-R antagonist potency. While the study evaluated the mono-substituted analog 1-(3-chlorophenyl)piperazine rather than the bis-substituted 1,4-bis(3-chlorophenyl)piperazine, the established regioisomeric potency hierarchy provides a class-level inference that the meta-chloro substitution pattern confers intermediate potency relative to ortho- and para-substituted analogs [4].

GABAA receptor Electrophysiology Piperazine pharmacology

Dopamine Transporter (DAT) Affinity Differentiation: Selective DAT Ligand Activity of 3-Chlorophenylpiperazine Scaffolds

Structure-activity relationship studies investigating phenyl piperazine analogs for σ2 receptor selectivity revealed that the 3-chlorophenyl substitution pattern confers preferential affinity for dopamine transporters (DAT) [1]. Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine demonstrated >160-fold selectivity for DAT compared to other tested sites, yielding a highly selective DAT ligand [2]. This DAT selectivity emerged as an unexpected finding during optimization for σ2 receptor binding and represents a pharmacologic feature that distinguishes the 3-chlorophenylpiperazine scaffold from analogs bearing alternative substitution patterns or N-substituents [3]. In contrast, 2-pyridyl-containing analogs in the same study favored σ2 receptor binding, and dichlorophenylpiperazine systems with indole ring linkages provided high-affinity D3 receptor ligands in the picomolar range [4]. While 1,4-bis(3-chlorophenyl)piperazine itself was not directly tested, the demonstrated DAT-preferring profile of the 3-chlorophenylpiperazine pharmacophore provides a class-level inference that the symmetrical bis(3-chlorophenyl) derivative may retain or amplify this DAT-interacting capacity relative to other chlorophenyl regioisomers.

Dopamine transporter Sigma receptor Structure-activity relationship

Pharmaceutical Impurity Identity: Regulatory-Specific Differentiation from Alternative Trazodone Impurities and Structural Analogs

1,4-Bis(3-chlorophenyl)piperazine is formally designated as Trazodone EP Impurity I and Trazodone BP Impurity I in major pharmacopoeial frameworks . This regulatory identity distinguishes it from other Trazodone-related impurities such as Trazodone Impurity 2, Impurity 21, and Impurity 14, which possess distinct structural features and are not interchangeable in compendial method validation . For Abbreviated New Drug Application (ANDA) submissions and commercial production of Trazodone, this compound serves as a specific reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications [1]. In contrast, the regioisomeric analog 1,4-bis(4-chlorophenyl)piperazine (CAS 3367-54-2), while sharing the same molecular formula (C₁₆H₁₆Cl₂N₂) and molecular weight (307.2 g/mol), lacks any defined pharmacopoeial impurity designation . Substitution of 1,4-bis(4-chlorophenyl)piperazine for 1,4-bis(3-chlorophenyl)piperazine in Trazodone impurity profiling would invalidate regulatory compliance due to different chromatographic retention behavior and mass spectrometric fragmentation patterns arising from the distinct 3-chloro vs. 4-chloro substitution .

Pharmaceutical impurity Reference standard ANDA analytical method validation

Synthetic Utility as a Reagent: Differentiation in Diarylalkylene Diamine and Triamine Synthesis

1,4-Bis(3-chlorophenyl)piperazine serves as a reagent in the preparation of diarylalkylene diamines and N,N',N''-triaryldialkylene triamines . The presence of two 3-chlorophenyl groups provides a symmetrical aryl chloride scaffold that can undergo further functionalization via cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) . In contrast, the regioisomeric 1,4-bis(4-chlorophenyl)piperazine (CAS 3367-54-2) and 1,4-bis(2-chlorophenyl)piperazine analogs offer distinct electronic and steric environments due to differential resonance and inductive effects of ortho-, meta-, and para-chloro substituents . Specifically, meta-chloro substituents exhibit different reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-couplings compared to para-chloro substituents, which are more activated toward certain transformations [1]. The predicted physicochemical properties of 1,4-bis(3-chlorophenyl)piperazine—boiling point 467.8±45.0 °C, density 1.275±0.06 g/cm³, pKa 4.77±0.40—provide quantifiable benchmarks for solvent selection and reaction condition optimization .

Organic synthesis Building block Diarylalkylene diamine

Optimal Procurement-Driven Application Scenarios for 1,4-Bis(3-chlorophenyl)piperazine (CAS 79975-63-6)


Trazodone ANDA Analytical Method Development and Validation

Pharmaceutical quality control laboratories developing or validating analytical methods for Trazodone Active Pharmaceutical Ingredient (API) or finished drug products require 1,4-bis(3-chlorophenyl)piperazine as Trazodone EP Impurity I reference standard . The compound is essential for Abbreviated New Drug Application (ANDA) submissions, method validation (AMV), and routine QC testing during commercial production [1]. The regulatory designation makes this specific compound non-substitutable with 1,4-bis(4-chlorophenyl)piperazine (CAS 3367-54-2) or other regioisomeric analogs . UHPLC and LC-MS methods for separation and characterization of Trazodone degradation products rely on this compound for accurate identification and quantification .

Muscarinic Acetylcholine Receptor Subtype Pharmacological Profiling

Researchers investigating tissue-specific muscarinic acetylcholine receptor (mAChR) pharmacology can utilize 1,4-bis(3-chlorophenyl)piperazine as a reference ligand with established Ki values across multiple tissue preparations . The differential affinity profile (cerebral cortex Ki=20 nM; parotid glands Ki=56 nM; heart Ki=72 nM; urinary bladder Ki=107 nM) provides a quantifiable benchmark for comparing novel mAChR ligands in [³H]-QNB competition binding assays [1]. This application is particularly relevant for studies of receptor subtype distribution and for validating the pharmacological integrity of tissue preparations, where the 5.4-fold affinity range serves as an internal control for assay sensitivity and subtype discrimination .

GABAA Receptor Antagonist Structure-Activity Relationship Studies

Neuroscience research programs investigating the structural determinants of GABAA receptor antagonism can employ 1,4-bis(3-chlorophenyl)piperazine or its mono-substituted analog 1-(3-chlorophenyl)piperazine as a benchmark compound with intermediate antagonist potency . The established rank-order of chlorophenylpiperazine regioisomers (2CPP > 4CPP > 3CPP) enables rational selection of the meta-chloro analog when intermediate GABAA-R inhibition is desired [1]. Using the two-electrode voltage-clamp technique in Xenopus oocytes expressing human α1β2γ2 GABAA receptors, researchers can position their test compounds within this validated potency hierarchy, with 3CPP serving as the 6th-ranked reference among 12 piperazine derivatives .

Dopamine Transporter (DAT)-Focused Chemical Probe Development

Medicinal chemistry programs targeting dopamine transporter (DAT) pharmacology can utilize 3-chlorophenylpiperazine scaffolds as starting points for developing selective DAT ligands . The demonstrated >160-fold DAT selectivity of 1-(3-chlorophenyl)-4-phenethylpiperazine provides a structure-activity relationship benchmark for optimizing DAT affinity while minimizing off-target interactions at σ1, σ2, and other neurotransmitter sites [1]. This application scenario is distinct from programs pursuing σ2 receptor antagonists (which favor 2-pyridyl-containing analogs) or D3 receptor ligands (which favor dichlorophenylpiperazine-indole conjugates with picomolar affinity) , guiding procurement toward the appropriate chlorophenylpiperazine chemotype .

Symmetrical Diaryl Building Block for Amine-Focused Synthetic Chemistry

Synthetic organic chemists preparing diarylalkylene diamines or N,N',N''-triaryldialkylene triamines can procure 1,4-bis(3-chlorophenyl)piperazine as a symmetrical building block with two meta-chloroaryl groups . The predicted physicochemical parameters (bp 467.8±45.0 °C, density 1.275±0.06 g/cm³, pKa 4.77±0.40) provide quantifiable guidance for reaction solvent selection and purification strategy development [1]. The meta-chloro substitution pattern offers distinct electronic and steric properties compared to para-chloro (CAS 3367-54-2) or ortho-chloro analogs, making this compound the preferred choice when specific cross-coupling reactivity or conformational constraints are required for downstream transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Bis(3-chlorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.